cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate
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Overview
Description
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is an organic compound with a complex structure that includes a cyanomethyl group, a hydroxy group, and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate typically involves the reaction of cyanomethyl reagents with (2S)-2-hydroxy-3-phenylpropanoic acid or its derivatives. One common method is the esterification of (2S)-2-hydroxy-3-phenylpropanoic acid with cyanomethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective can be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of cyanomethyl (2S)-2-oxo-3-phenylpropanoate.
Reduction: Formation of cyanomethyl (2S)-2-hydroxy-3-phenylpropanol.
Substitution: Formation of various substituted cyanomethyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds such as:
Cyanomethyl (2S)-2-hydroxy-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group on the phenyl ring, which may alter its reactivity and biological activity.
Cyanomethyl (2S)-2-hydroxy-3-(4-chlorophenyl)propanoate: Contains a chlorine atom on the phenyl ring, potentially affecting its chemical properties and applications.
Cyanomethyl (2S)-2-hydroxy-3-(4-methoxyphenyl)propanoate: Features a methoxy group on the phenyl ring, which can influence its solubility and reactivity.
Properties
IUPAC Name |
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJHSWJPVMZHNN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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